6-Tert-butylpyridine-3,4-dicarbonitrile
CAS No.:
Cat. No.: VC18264094
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11N3 |
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Molecular Weight | 185.22 g/mol |
IUPAC Name | 6-tert-butylpyridine-3,4-dicarbonitrile |
Standard InChI | InChI=1S/C11H11N3/c1-11(2,3)10-4-8(5-12)9(6-13)7-14-10/h4,7H,1-3H3 |
Standard InChI Key | PIURXIMVSBVZDX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=NC=C(C(=C1)C#N)C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core structure consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) bearing three substituents: a tert-butyl group (-C(CH)) at the 6-position and two cyano groups (-C≡N) at the 3- and 4-positions. This substitution pattern creates significant steric hindrance and electronic effects, which influence reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
The compound’s SMILES notation (CC(C)(C)C1=NC=C(C(=C1)C#N)C#N) and InChIKey (PIURXIMVSBVZDX-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications . Computational analyses predict moderate lipophilicity (XLogP3-AA = 2.0), suggesting potential permeability in biological membranes or organic solvents. The absence of hydrogen bond donors and presence of three acceptors indicate limited solubility in polar solvents .
Synthesis and Reaction Chemistry
Synthetic Pathways
While no direct synthesis protocols for 6-tert-butylpyridine-3,4-dicarbonitrile are reported in the literature, analogous methods for related pyridines suggest plausible routes:
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Cyanation of Halopyridines: Palladium-catalyzed cyanation of 6-tert-butyl-3,4-dihalopyridine precursors using cyanating agents like Zn(CN) or K[Fe(CN)] .
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Ring Construction: Cyclocondensation of enaminonitrile intermediates with tert-butyl-containing ketones, followed by oxidative aromatization .
Reactivity Profile
The electron-deficient pyridine ring and nitrile groups render the compound susceptible to nucleophilic attacks and cycloaddition reactions. For example:
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Nitrile Conversion: Reaction with hydrazines could yield pyrazolo[3,4-c]pyridine derivatives, as observed in trifluoromethylpyridine analogs .
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Electrophilic Substitution: The tert-butyl group directs electrophiles to the para position, though steric effects may limit reactivity .
Physical and Chemical Properties
Thermodynamic Stability
The tert-butyl group enhances thermal stability by sterically shielding the aromatic ring. Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures exceeding 250°C, suggesting robustness under high-temperature conditions .
Table 2: Comparative Properties of Tert-Butylpyridine Derivatives
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and selectivity.
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Application Exploration: Investigating roles in organocatalysis or metal-organic frameworks (MOFs).
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Toxicological Profiling: Conducting in vitro assays to assess cytotoxicity and environmental impact.
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